molecular formula C17H17N3O3 B6415720 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid CAS No. 1262010-61-6

6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid

Cat. No.: B6415720
CAS No.: 1262010-61-6
M. Wt: 311.33 g/mol
InChI Key: HQVQUDMCGJBLIU-UHFFFAOYSA-N
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Description

6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C17H17N3O3. It is a derivative of picolinic acid, which is known for its biological activity and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group and a pyrrolidinylcarbonylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinylcarbonylphenyl Intermediate: This step involves the reaction of pyrrolidine with a suitable benzoyl chloride derivative under basic conditions to form the pyrrolidinylcarbonylphenyl intermediate.

    Coupling with Picolinic Acid Derivative: The intermediate is then coupled with a picolinic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-picolinic acid: A simpler derivative of picolinic acid with similar structural features but lacking the pyrrolidinylcarbonylphenyl group.

    4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid: A compound with herbicidal activity, structurally related to picolinic acid derivatives.

Uniqueness

6-Amino-3-(3-pyrrolidinylcarbonylphenyl)picolinic acid is unique due to the presence of both the amino group and the pyrrolidinylcarbonylphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c18-14-7-6-13(15(19-14)17(22)23)11-4-3-5-12(10-11)16(21)20-8-1-2-9-20/h3-7,10H,1-2,8-9H2,(H2,18,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVQUDMCGJBLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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